Hypertrehalosemic neuropeptide

Insect Endocrinology Metabolism In Vitro Bioassay

Insect metabolism researchers face a critical challenge: within the AKH/RPCH neuropeptide family, even single amino acid substitutions can abolish hypertrehalosemic activity, making generic peptide substitution unreliable. This verified Hypertrehalosemic neuropeptide (Nauphoeta cinerea; sequence: pGlu-VNFSPGWGT-NH₂) eliminates that variability. • Demonstrated EC50 of 0.044 nM in Blaberus discoidalis fat body assays, with 113% in vivo trehalose elevation in Blattella germanica. • Supplied as lyophilized powder, >98% HPLC purity, with full CoA and MSDS documentation. • Ships with blue ice; store at -20°C for long-term stability. For research use only.

Molecular Formula C50H67N13O14
Molecular Weight 1074.1 g/mol
CAS No. 106018-36-4
Cat. No. B020238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypertrehalosemic neuropeptide
CAS106018-36-4
SynonymsGlp-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2
hypertrehalosemic neuropeptide
Molecular FormulaC50H67N13O14
Molecular Weight1074.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)/t26-,31+,32+,33+,34+,35+,36+,41+,42+/m1/s1
InChIKeyNHXHBXCOYZFUSO-VCGRHRPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypertrehalosemic Neuropeptide Overview


Hypertrehalosemic neuropeptide (CAS 106018-36-4), also known as HTH or HrTH, is a decapeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family . It is characterized by the amino acid sequence pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2 . This neuropeptide is a key metabolic regulator in certain insects, specifically identified in several cockroach species including Nauphoeta cinerea, Blaberus discoidalis, and Blattella germanica, where its primary function is to stimulate the synthesis of the blood sugar trehalose from fat body glycogen stores [1][2].

Why Related Peptides Cannot Substitute


Despite belonging to the AKH/RPCH family, peptides within this class exhibit significant functional divergence and high receptor specificity, making generic substitution unreliable [1]. The hypertrehalosemic response is tightly linked to a peptide's primary sequence; studies have shown that even single amino acid substitutions or changes in peptide length can abolish or severely reduce biological activity [1]. For instance, the endogenous hypertrehalosemic hormone (HrTH) of Blaberus discoidalis is the most potent peptide in its species, and the potency of bioanalogs directly correlates with sequence similarity, diverging significantly from the native hormone [2]. This stringent structure-activity relationship underscores the necessity of using the specific, verified compound to ensure consistent and predictable experimental outcomes.

Quantitative Evidence and Comparisons


In Vitro Fat Body Trehalose Synthesis

In an in vitro assay using fat body tissue from adult male Blaberus discoidalis cockroaches, Hypertrehalosemic neuropeptide (HTH) stimulated trehalose biosynthesis with high potency. The effective concentration for half-maximal response (EC50) was determined to be 0.044 nM [1]. This value serves as a critical benchmark for potency, although a direct comparator EC50 from the same study is not provided for other AKH peptides.

Insect Endocrinology Metabolism In Vitro Bioassay

Male vs. Female Fat Body Activation

The same in vitro study on Blaberus discoidalis tissue revealed a significant sex-based difference in response magnitude to HTH. Treatment of male fat body with HTH resulted in a 3-fold increase in trehalose production, while female tissue exhibited only a 67% maximum increase [1]. This data highlights a critical experimental variable (tissue sex) that can dramatically influence quantitative outcomes and must be controlled for in experimental design.

Insect Physiology Sexual Dimorphism Trehalose Metabolism

Receptor-Dependent In Vivo Trehalose Response

In an in vivo study using the cockroach Blattella germanica, injection of 10 pmol of HTH led to a 113% increase in hemolymph trehalose levels after 2 hours in control animals. Crucially, when the HTH receptor (HTHR) was knocked down using RNA interference (dsHTHR-treated females), the same dose of HTH resulted in only a 49% increase [1]. This demonstrates the compound's specific, receptor-mediated in vivo activity.

In Vivo Pharmacology GPCR Signaling RNA Interference

Sequence Conservation Across Species

The primary structure of Hypertrehalosemic neuropeptide (pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2) is identical across several cockroach species, including Nauphoeta cinerea, Blaberus discoidalis, and Blattella germanica [1]. This sequence conservation is not strictly tied to phylogenetic closeness, as B. germanica is not closely related to the other two species . This contrasts with other family members, such as the octapeptide Tem-HrTH from tenebrionid beetles (pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2), which has an 88% sequence homology [2].

Comparative Endocrinology Peptide Evolution Phylogenetics

Hypertrehalosemic Neuropeptide Applications


Carbohydrate Metabolism & Signaling

This compound is the definitive tool for studying the regulation of trehalose synthesis in cockroach models (Blaberus discoidalis, Periplaneta americana, Nauphoeta cinerea). Researchers can use it to activate the HTH receptor signaling cascade in fat body tissue, as demonstrated in both in vitro and in vivo assays. The quantified EC50 of 0.044 nM in B. discoidalis [1] and the 113% in vivo trehalose increase in B. germanica [2] provide precise benchmarks for experimental design, dose-response studies, and comparisons with potential agonists or antagonists.

Comparative Endocrinology & SAR Studies

The well-defined sequence and high potency of Hypertrehalosemic neuropeptide make it an essential reference point for comparative studies across the AKH/RPCH family. Its activity can be contrasted with other family members like Tem-HrTH and Pea-AKH-I/II [3]. The data showing sequence-dependent activity [4] and the significant effect of tissue sex on response [1] provide critical insights for SAR studies, including the design and testing of synthetic peptide analogs to probe receptor-ligand interactions.

Sex-Specific Metabolism Studies

The striking difference in hypertrehalosemic response between male (3-fold increase) and female (67% increase) fat body tissue [1] positions this neuropeptide as a powerful tool for investigating the molecular basis of sexual dimorphism in insect energy metabolism. Researchers can use it to explore differential receptor expression, downstream signaling pathways, or hormonal cross-talk in male versus female insects.

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